molecular formula C10H14O B1593598 3-Phenyl-1-butanol CAS No. 2722-36-3

3-Phenyl-1-butanol

Cat. No. B1593598
CAS RN: 2722-36-3
M. Wt: 150.22 g/mol
InChI Key: SQGBBDFDRHDJCJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-butanol is an organic compound that is widely used in the field of chemistry and biochemistry. It is a colorless liquid that has a sweet floral odor and is commonly used as a fragrance in perfumes and cosmetics. This compound is also used in the synthesis of other organic compounds and has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Fragrance Ingredient

    • Field : Chemistry
    • Application : 3-Phenyl-1-propanol is used as a fragrance ingredient .
    • Method : The specific method of application is not mentioned, but it is likely used in the formulation of various fragrance products .
    • Results : The outcomes of this application are not quantitatively described in the source .
  • Biotransformation to Aldehydes

    • Field : Biochemistry
    • Application : 3-Phenyl-1-butanol undergoes biotransformation to aldehydes by oxidation .
    • Method : This process occurs in the presence of Gluconobacter oxydans DSM 2343 .
    • Results : The specific outcomes and quantitative data are not provided in the source .
  • Enantioselective Transesterification Reaction

    • Field : Organic Chemistry
    • Application : 3-Phenyl-1-butanol undergoes an enantioselective transesterification reaction with vinyl acetate .
    • Method : This reaction is catalyzed by lipase isolated from Pseudomonas cepacia .
    • Results : The specific outcomes and quantitative data are not provided in the source .

properties

IUPAC Name

3-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBBDFDRHDJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949945
Record name 3-Phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-butanol

CAS RN

2722-36-3
Record name γ-Methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2722-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylbutan-1-ol
Source ChemIDplus
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Record name 3-Phenylbutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbutan-1-ol
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Synthesis routes and methods

Procedure details

A reaction vessel was fitted with a mechanical stirrer, thermometer and a reflux condenser capped with an additional funnel. While under a positive flow of dry nitrogen, the system was flame dried. The vessel was charged 250 ml of benzene and then 25 gm of aluminum chloride was added as quickly as possible. This mixture was cooled with stirring to 5° C. in an ice/salt bath and a solution of 7.2 gm (0.1 mol) of crotyl alcohol in 45 ml of benzene was added dropwise while maintaining the temperature below 5° C. Next, 50 ml of concentrated hydrochloric acid was added cautiously. After warming to room temperature, 50 ml of water was added and the lower organic phase removed. The aqueous portion was then extracted with benzene. The combined organics were washed with aqueous 10% sodium bicarbonate and water. After drying over anhydrous magnesium sulfate, filtering and evaporating, a dark oil was recovered. This was vacuum distilled to give 8.2 gm of colorless 3-phenyl butanol (ND25 = 1.5210).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
DJ Cram - Journal of the American Chemical Society, 1952 - ACS Publications
The^-toluenesulfonates or^-bromobenzenesulfonates of the stereomers of 3-phenyl-2-butanol when allowed to react in either acetic acid or acetonitrile give substantial amounts …
Number of citations: 130 pubs.acs.org
YP Zhang, KP Lee, SH Kim, SH Choi… - …, 2004 - Wiley Online Library
… correlation could not be achieved to explain the differences in the resolution between methyl-mandelate and that of 1-phenyl-1-propanol 2-phenyl-1-propanol or 3-phenyl-1-butanol. 2-…
AW Fort, RE Leary - Journal of the American Chemical Society, 1960 - ACS Publications
… tography, was 62 ± 2% 3-phenyl-1 -butanol-X-14C (V) , 28 ± … The N-(a-naphthyl)-carbamate of 3-phenyl-1 -butanol was recrystallized from ligroin, mp 90-91. Anal… 3-Phenyl1-butanol was …
Number of citations: 10 pubs.acs.org
T Nakajima, S Masuda, S Nakashima… - Bulletin of the …, 1979 - journal.csj.jp
… benzene with optically active 3-chloro-1-butanol (Ia) and 3-chlorobutanoic acid (Ib) by aluminium chloride catalyst proceeded with inversion of configuration to give 3-phenyl-1-butanol (…
Number of citations: 13 www.journal.csj.jp
AG Sakhabutdinov, AG Usmanova, PA Frolov… - Journal of Organic …, 1989 - osti.gov
The intramolecular cycloalkylation of isomeric 2-methyl-4-phenyl-2-butanol and 3-methyl-3-phenyl-1-butanol in D{sub 3}PO{sub 4} is accompanied by hydrogen exchange with the …
Number of citations: 2 www.osti.gov
WA Bonner, CE Stehr, JR Amaral - Journal of the American …, 1958 - ACS Publications
… The reaction sequence beyond the 3-phenyl-1-butanol2-C14 stage is similar to that employed by Cram16 for the synthesis of d(—)-3-phenyl-l-butene, uncontaminated by any …
Number of citations: 12 pubs.acs.org
S Sabbani, E Hedenström, J Andersson - Tetrahedron: Asymmetry, 2007 - Elsevier
… located stereogenic centres, are resolved by enzymes in acylation reactions.7, 14, 15, 16, 17, 18 Pseudomonas cepacia lipase (PCL) catalyzed resolution of (±)-3-phenyl-1-butanol 1 …
Number of citations: 26 www.sciencedirect.com
T Nakajima, Y Nakamoto, S Suga - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The alkylation of benzene with (--)-1,2-epoxybutane in the presence of Lewis acid gave a mixture of optically active 2-phenyl-1-butanol (I) and 3-phenyl-1-butanol (II) together with a …
Number of citations: 23 www.journal.csj.jp
S Suga, T Nakajima, Y Nakamoto, K Matsumoto - Tetrahedron Letters, 1969 - Elsevier
… hand, the reaction of benzene with 3-chlorobutanoic acid (I) or 3-chloro-1-butanol (II) in the presence of aluminum chloride afforded 3phenylbutanoic acid (III) or 3-phenyl-1-butanol (IV) …
Number of citations: 6 www.sciencedirect.com
M Segi, M Takebe, S Masuda, T Nakajima… - Bulletin of the Chemical …, 1982 - journal.csj.jp
… The Friedel-Crafts alkylation of benzene with (--)-2-methyloxetane in the presence of Lewis acids (AlCl, SnCl, and TiCl,) gave 3-phenyl-1-butanol with 20–60%, inversion of …
Number of citations: 28 www.journal.csj.jp

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